

Application Notes and Protocols for 8-AzidocADPR in Enzyme Kinetics

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Compound of Interest		
Compound Name:	8-Azido-cADPR	
Cat. No.:	B12412492	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azido-cyclic adenosine diphosphate ribose (8-Azido-cADPR) is a potent photoaffinity probe and competitive antagonist of cyclic ADP-ribose (cADPR).[1][2][3][4] Its unique properties make it an invaluable tool for studying the kinetics and binding interactions of enzymes involved in the cADPR signaling pathway, such as ADP-ribosyl cyclases (e.g., CD38) and cADPR hydrolases.[5][6] This document provides detailed application notes and experimental protocols for the effective use of 8-Azido-cADPR in enzyme kinetics studies, aiding in the identification and characterization of cADPR-binding proteins and the development of novel therapeutics targeting this pathway.

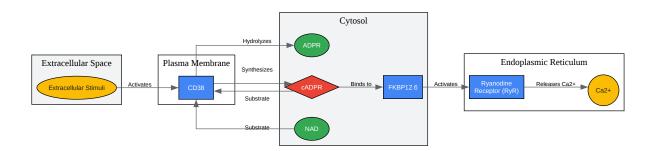
8-Azido-cADPR contains a photoactive azido group, allowing for covalent cross-linking to target proteins upon UV irradiation.[1][2][3] It is also a click chemistry reagent, featuring an azide group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for the attachment of reporter molecules.[1][2][3]

cADPR Signaling Pathway

Cyclic ADP-ribose is a crucial second messenger that mobilizes intracellular calcium from the endoplasmic reticulum by gating ryanodine receptors (RyRs).[5][7] The synthesis and degradation of cADPR are tightly regulated by a family of enzymes, with the bifunctional



ectoenzyme CD38 being a primary example in mammals.[5][6] CD38 catalyzes both the synthesis of cADPR from nicotinamide adenine dinucleotide (NAD+) and its hydrolysis to ADP-ribose (ADPR).[5]



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Figure 1. Simplified cADPR signaling pathway.

Data Presentation

While **8-Azido-cADPR** is established as a competitive antagonist of cADPR, specific kinetic constants such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd) are not readily available in the published literature. Researchers are encouraged to determine these values empirically for their specific enzyme and experimental conditions. Below is a template for presenting such data once obtained.



Compound	Target Enzyme/Re ceptor	Parameter	Value (nM)	Experiment al Conditions	Reference
8-Azido- cADPR	e.g., cADPR Hydrolase	Ki	User Determined	[Specify buffer, pH, temp.]	User's Data
8-Azido- cADPR	e.g., Ryanodine Receptor	Kd	User Determined	[Specify binding assay conditions]	User's Data
cADPR	cADPR Hydrolase	Km	Literature Value	e.g., 50 mM Tris-HCl, pH 7.4, 37°C	(Cite relevant literature)
8-Bromo- cADPR	cADPR- mediated Ca2+ release	IC50	Literature Value	e.g., Sea urchin egg homogenate	(Cite relevant literature)

Experimental Protocols

Protocol 1: Determination of the Inhibition Constant (Ki) of 8-Azido-cADPR for cADPR Hydrolase

This protocol outlines a general procedure to determine the Ki of **8-Azido-cADPR** as a competitive inhibitor of cADPR hydrolase.

Materials:

- Purified cADPR hydrolase (e.g., recombinant CD38)
- Cyclic ADP-ribose (cADPR) substrate
- 8-Azido-cADPR
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- HPLC system for product quantification (ADPR)



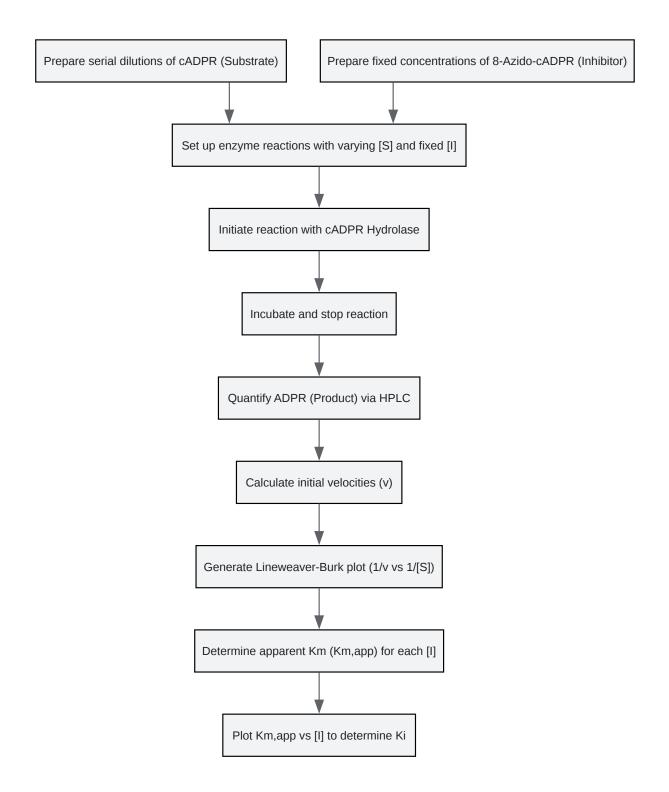
Microplate reader (for colorimetric or fluorescent assays if available)

Procedure:

- Enzyme Activity Assay:
 - Prepare a series of cADPR substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the reported Km of the enzyme).
 - Prepare several fixed concentrations of 8-Azido-cADPR (e.g., 0 nM, 10 nM, 25 nM, 50 nM, 100 nM).
 - In a microplate or reaction tubes, combine the assay buffer, a fixed concentration of 8-Azido-cADPR, and varying concentrations of the cADPR substrate.
 - Initiate the reaction by adding a constant amount of cADPR hydrolase.
 - Incubate at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.
 - Stop the reaction (e.g., by adding acid or heat inactivation).
 - Quantify the amount of ADPR produced using a validated method such as HPLC.
- Data Analysis:
 - Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.
 - Generate a Michaelis-Menten plot (v vs. [S]) for each inhibitor concentration.
 - Create a Lineweaver-Burk plot (1/v vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis.
 - The apparent Km (Km,app) can be determined from the x-intercept of each line in the presence of the inhibitor.
 - Plot Km,app against the inhibitor concentration [I]. The x-intercept of this secondary plot will be -Ki.



 Alternatively, use non-linear regression analysis to fit the data directly to the competitive inhibition model to determine Ki.





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Figure 2. Workflow for Ki determination.

Protocol 2: Photoaffinity Labeling of cADPR-Binding Proteins

This protocol provides a general method for using **8-Azido-cADPR** to identify and characterize cADPR-binding proteins in a cell lysate or with a purified protein.

Materials:

- [32P]-8-Azido-cADPR (for radioactive detection) or 8-Azido-cADPR with a clickable tag
- · Cell lysate or purified protein of interest
- Binding buffer (e.g., 20 mM HEPES, pH 7.2, 150 mM NaCl, 1 mM MgCl2)
- UV lamp (e.g., 254 nm or 365 nm, depending on the specific azido-derivative)
- SDS-PAGE reagents and equipment
- Autoradiography film or phosphorimager (for radioactive detection)
- Click chemistry reagents (if using a clickable probe)
- Western blotting equipment and antibodies (for protein identification)

Procedure:

- Binding Reaction:
 - Incubate the cell lysate or purified protein with [32P]-8-Azido-cADPR in the binding buffer on ice for a predetermined time (e.g., 30-60 minutes) to allow for binding.
 - To determine the specificity of labeling, include control reactions:
 - No UV control: To check for non-covalent binding.



 Competition control: Pre-incubate the protein sample with an excess of unlabeled cADPR or 8-Azido-cADPR before adding the photoaffinity probe.

• UV Cross-linking:

 Place the reaction tubes on ice and irradiate with a UV lamp at a close distance for a specified time (e.g., 5-20 minutes). The optimal UV wavelength and irradiation time should be empirically determined.

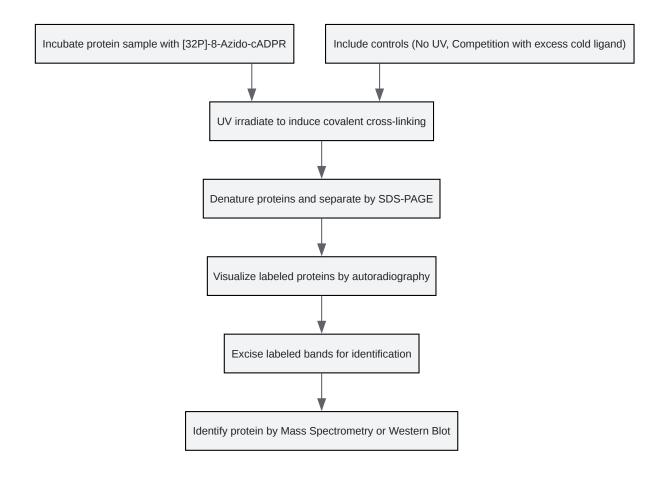
Analysis of Labeled Proteins:

- Add SDS-PAGE sample buffer to the reactions and heat to denature the proteins.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins.
- For clickable probes, perform the click reaction with a reporter tag (e.g., biotin or a fluorophore) after UV cross-linking and before SDS-PAGE analysis.

• Protein Identification:

- Excise the labeled protein bands from the gel.
- Identify the protein using mass spectrometry (e.g., LC-MS/MS).
- Alternatively, if a candidate protein is suspected, perform a Western blot using a specific antibody to confirm its identity.





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